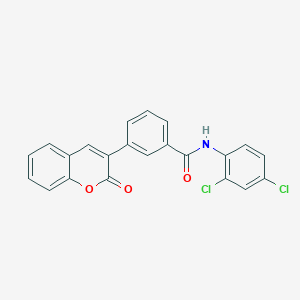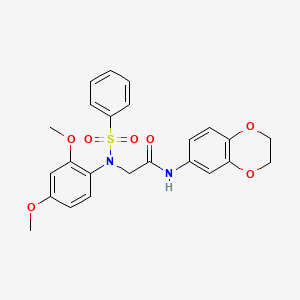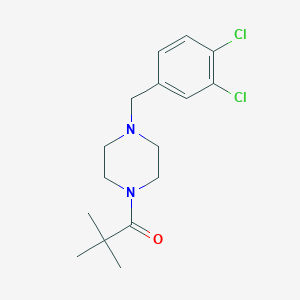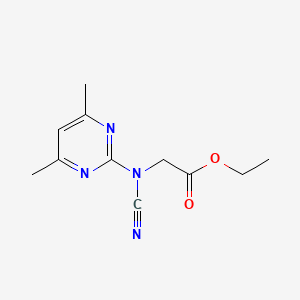
4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as TAK-147, is a small molecule drug that has been studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds, which have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of inflammation and cell proliferation, which are important processes in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-oxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation is that this compound may have off-target effects, which could affect the interpretation of experimental results.
Direcciones Futuras
Future research on 4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide could focus on its potential therapeutic applications in specific diseases, such as cancer and neurological disorders. Studies could also investigate the safety and efficacy of this compound in clinical trials, as well as the development of new analogs with improved properties. Additionally, further studies could explore the potential of this compound in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-tumor activities, as well as potential neuroprotective effects.
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-14-4-5-15(21)12-18(14)23-8-10-24(11-9-23)20(27)22-17-7-6-16(25-2)13-19(17)26-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIQONPDHJEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4741571.png)
![N-1H-indazol-6-yl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741579.png)
![2-acetyl-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4741586.png)





![2-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4741612.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)
![4,4,8-trimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4741676.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4741684.png)